molecular formula C9H13N5S B13627938 4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine

4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine

Cat. No.: B13627938
M. Wt: 223.30 g/mol
InChI Key: UFWDJYRJONTAEE-UHFFFAOYSA-N
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Description

4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine is a heterocyclic compound that features both a thiazole and a triazole ring. These rings are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of both thiazole and triazole rings in a single molecule makes this compound particularly interesting for research and development in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine typically involves the formation of the thiazole and triazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a triazole derivative, which is then reacted with a thiazole precursor under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce various functional groups onto the rings.

Scientific Research Applications

4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir also contain thiazole rings and exhibit significant biological activities.

    Triazole Derivatives: Compounds such as fluconazole and voriconazole contain triazole rings and are known for their antifungal properties.

Uniqueness

What sets 4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine apart is the combination of both thiazole and triazole rings in a single molecule

Properties

Molecular Formula

C9H13N5S

Molecular Weight

223.30 g/mol

IUPAC Name

4-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H13N5S/c1-5(2)7-12-8(14(3)13-7)6-4-15-9(10)11-6/h4-5H,1-3H3,(H2,10,11)

InChI Key

UFWDJYRJONTAEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=N1)C2=CSC(=N2)N)C

Origin of Product

United States

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